molecular formula C10H15NO3 B14344601 2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one CAS No. 91999-35-8

2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one

Cat. No.: B14344601
CAS No.: 91999-35-8
M. Wt: 197.23 g/mol
InChI Key: LUDYBTNWCIXIMM-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is a complex organic compound featuring a cyclopentene ring substituted with hydroxyl groups, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by functional group modifications to introduce the hydroxyl and pyrrolidine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to hydrogenate the double bond in the cyclopentene ring.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids, while reduction can produce fully saturated cyclopentane derivatives.

Scientific Research Applications

2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyrrolidine groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog with a cyclopentene ring and a carbonyl group.

    Pyrrolidine: A five-membered nitrogen-containing ring that is a key structural component of the compound.

    2,5-Dihydroxy-3-methylcyclopent-2-en-1-one: A closely related compound lacking the pyrrolidine ring.

Uniqueness

2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is unique due to the combination of its structural features, including the hydroxyl groups, methyl group, and pyrrolidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

91999-35-8

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2,5-dihydroxy-5-methyl-3-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H15NO3/c1-10(14)6-7(8(12)9(10)13)11-4-2-3-5-11/h12,14H,2-6H2,1H3

InChI Key

LUDYBTNWCIXIMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C1=O)O)N2CCCC2)O

Origin of Product

United States

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